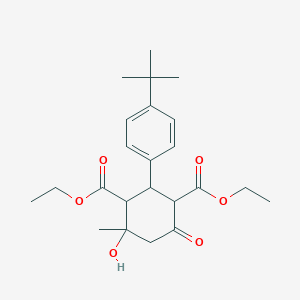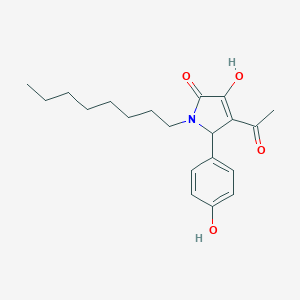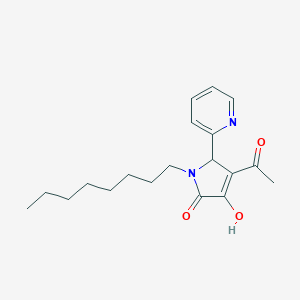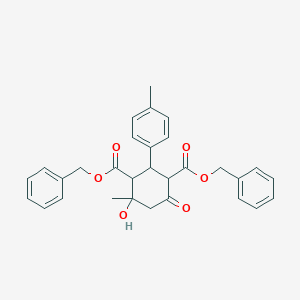
Diethyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urolithin B is a natural compound that is produced by the gut microbiota from ellagitannins, which are present in many fruits and nuts. It has been shown to have potential applications in scientific research due to its anti-inflammatory and antioxidant properties. Urolithin B has been found to activate autophagy, a process in which cells break down and recycle damaged or unwanted components, which may have implications for the treatment of neurodegenerative diseases and cancer.
Applications De Recherche Scientifique
Urolithin B has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of a variety of diseases. It has been found to activate autophagy, which may be beneficial for the treatment of neurodegenerative diseases and cancer. Urolithin B has also been shown to have anti-aging effects in animal models.
Mécanisme D'action
Urolithin B has been found to activate the transcription factor EB (TFEB), which is a master regulator of autophagy. TFEB regulates the expression of genes involved in autophagy and lysosomal biogenesis. Urolithin B has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy homeostasis.
Biochemical and Physiological Effects:
Urolithin B has been shown to have anti-inflammatory and antioxidant effects in vitro and in vivo. It has been found to reduce the production of pro-inflammatory cytokines and increase the expression of antioxidant enzymes. Urolithin B has also been shown to activate autophagy in vitro and in vivo, which may have implications for the treatment of neurodegenerative diseases and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Urolithin B has several advantages for lab experiments. It is a natural compound that can be easily synthesized from ellagic acid or urolithin A. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful for the study of a variety of diseases. However, there are also limitations to the use of urolithin B in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for the study of urolithin B. One area of research is the development of urolithin B as a potential therapeutic agent for the treatment of neurodegenerative diseases and cancer. Another area of research is the study of urolithin B as an anti-aging agent. Additionally, more research is needed to fully understand the mechanism of action of urolithin B and its potential applications in other areas of scientific research.
In conclusion, Urolithin B is a natural compound that has potential applications in scientific research due to its anti-inflammatory and antioxidant properties. It has been found to activate autophagy, which may have implications for the treatment of neurodegenerative diseases and cancer. Urolithin B can be synthesized from ellagic acid or urolithin A, and has several advantages for lab experiments. However, more research is needed to fully understand its mechanism of action and potential applications in other areas of scientific research.
Méthodes De Synthèse
Urolithin B can be synthesized from ellagic acid, which is a polyphenol that is found in many fruits and nuts. Ellagic acid can be converted to urolithin A by the gut microbiota, and urolithin A can then be further metabolized to urolithin B. Urolithin B can also be synthesized from urolithin A by chemical means.
Propriétés
Formule moléculaire |
C23H32O6 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
diethyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C23H32O6/c1-7-28-20(25)18-16(24)13-23(6,27)19(21(26)29-8-2)17(18)14-9-11-15(12-10-14)22(3,4)5/h9-12,17-19,27H,7-8,13H2,1-6H3 |
Clé InChI |
WQOSIFNKORDPQG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC=C(C=C2)C(C)(C)C |
SMILES canonique |
CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-bromophenyl)-4-(4-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282340.png)




![[3-acetyl-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282351.png)


![Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B282356.png)
![4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282357.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282358.png)
![4-benzoyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282359.png)
![4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282360.png)
![4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282363.png)